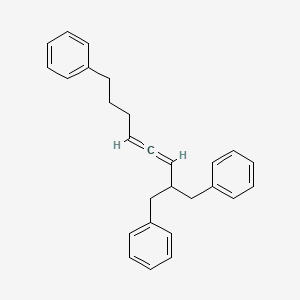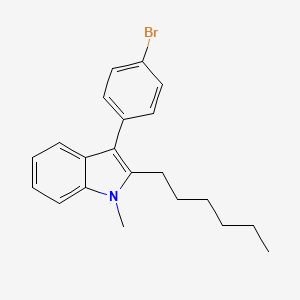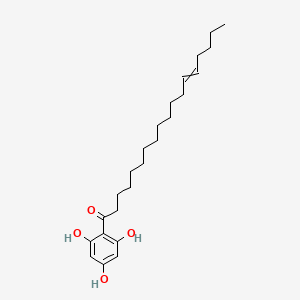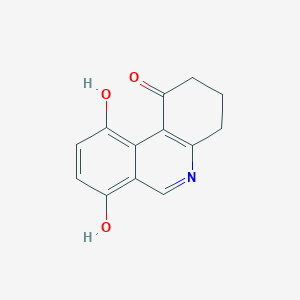
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a (3,6-dimethylhepta-1,5-dien-2-yl) group. This compound is of interest due to its unique structure, which combines a benzene ring with a branched alkyl chain containing two double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylhepta-1,5-dien-2-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide or alkene. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3,6-dimethylhepta-1,5-dien-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and minimize by-products.
化学反応の分析
Types of Reactions
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The double bonds in the alkyl chain can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to single bonds, resulting in a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,6-Dimethylhepta-1,5-dien-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The double bonds in the alkyl chain can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
(3,6-Dimethylhepta-1,5-dien-2-yl)benzene: Unique due to its specific substitution pattern and the presence of two double bonds in the alkyl chain.
(3,6-Dimethylhepta-1,5-dien-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of benzene.
(3,6-Dimethylhepta-1,5-dien-2-yl)phenol: Contains a hydroxyl group on the benzene ring, adding different reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a benzene ring with a branched alkyl chain containing two double bonds, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
830345-31-8 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC名 |
3,6-dimethylhepta-1,5-dien-2-ylbenzene |
InChI |
InChI=1S/C15H20/c1-12(2)10-11-13(3)14(4)15-8-6-5-7-9-15/h5-10,13H,4,11H2,1-3H3 |
InChIキー |
WVYRBGUWTOATNK-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C(C)C)C(=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)
![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)

![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)





